6-Methoxycomaparvin 5-methyl ether

Beschreibung

Overview of Marine Natural Products Chemistry and Polyketides

Marine natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from marine organisms. nih.gov These organisms, including sponges, tunicates, corals, and microorganisms, produce a diverse array of secondary metabolites, which are not directly involved in the normal growth, development, or reproduction of the organism but often play crucial roles in defense, communication, and adaptation to their environment. nih.govpnas.org Many of these marine-derived compounds exhibit potent pharmacological properties, making them valuable leads for the development of new drugs. jscimedcentral.comresearchgate.net

Polyketides represent a major class of secondary metabolites known for their structural diversity and wide range of biological activities. nih.govjscimedcentral.com They are synthesized by a series of enzymatic reactions from simple building blocks such as acetyl-CoA and propionyl-CoA. nih.gov The versatility of the polyketide synthase (PKS) enzymes allows for the construction of complex molecules with varied functionalities, including macrolides, polyethers, and aromatic compounds. researchgate.netjscimedcentral.com Marine polyketides, in particular, have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents. jscimedcentral.comresearchgate.net The study of these compounds not only provides opportunities for drug discovery but also offers insights into the intricate biochemical pathways that have evolved in marine ecosystems.

Significance of Crinoid-Derived Metabolites in Chemical Biology

Crinoids, commonly known as sea lilies or feather stars, are ancient marine invertebrates that have been a prolific source of unique secondary metabolites. nih.govgriffith.edu.au Fossil records indicate their existence dates back to the early Paleozoic Era. nih.gov These organisms are known to produce a variety of pigments, primarily derived from polyketides, which are responsible for their vibrant colors. nih.govresearchgate.net These pigments are not merely for appearance; they often serve as a chemical defense mechanism against predators. pnas.orgresearchgate.net

The chemical constituents of crinoids are dominated by anthraquinones and naphthopyrones, which have demonstrated a range of biological activities. researchgate.net Researchers have reported cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and antimicrobial activities for compounds isolated from crinoids. researchgate.netmdpi.com The study of crinoid-derived metabolites is significant for several reasons. Firstly, it contributes to the discovery of new chemical entities with therapeutic potential. nih.gov Secondly, it provides a deeper understanding of the ecological roles of these compounds and the evolutionary history of chemical defense in marine organisms. nih.govpnas.org The unique and often complex structures of crinoid metabolites also present interesting challenges and opportunities for synthetic chemists. nih.govgriffith.edu.au

Contextualization of 6-Methoxycomaparvin 5-methyl ether within Naphthopyrone Research

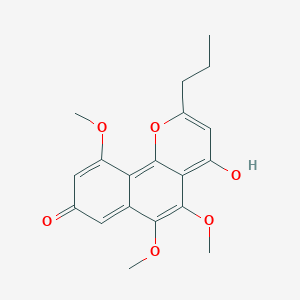

This compound is a naturally occurring compound that belongs to the naphthopyrone class of aromatic polyketides. smolecule.com Naphthopyrones are characterized by a naphthalene (B1677914) ring system fused to a pyrone ring. smolecule.com This particular compound has been isolated from the marine crinoid Comanthus parvicirrus. smolecule.com

The chemical structure of this compound is distinguished by the presence of methoxy (B1213986) and methyl ether functional groups. smolecule.com Research into this compound is situated within the broader effort to explore the chemical diversity and biological activity of naphthopyrones. These compounds, whether from marine or terrestrial sources, are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. tandfonline.commdpi.com

Studies on this compound have indicated its potential as a cytotoxic agent. Specifically, it has shown pronounced cytotoxicity against mouse lymphoma cells, suggesting its potential as a lead compound for the development of new anticancer therapies. smolecule.com The investigation of this compound and its analogs contributes to the growing body of knowledge on structure-activity relationships within the naphthopyrone family. This research is crucial for understanding how modifications to the core naphthopyrone scaffold can influence biological activity, paving the way for the design and synthesis of more potent and selective therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C19H20O6 |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

4-hydroxy-5,6,10-trimethoxy-2-propylbenzo[h]chromen-8-one |

InChI |

InChI=1S/C19H20O6/c1-5-6-11-9-13(21)16-18(25-11)15-12(17(23-3)19(16)24-4)7-10(20)8-14(15)22-2/h7-9,21H,5-6H2,1-4H3 |

InChI-Schlüssel |

YSMPFBOGYPVYFM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=C2C(=C3C(=CC(=O)C=C3OC)C(=C2OC)OC)O1)O |

Synonyme |

6-methoxycomaparvin 5-methyl ether |

Herkunft des Produkts |

United States |

Occurrence, Isolation, and Structural Characterization

Natural Sources and Geographical Distribution

The presence of 6-Methoxycomaparvin 5-methyl ether has been confirmed in a select number of marine crinoid species, commonly known as feather stars. The known natural sources are geographically dispersed, primarily within the Indo-Pacific region.

Isolation from Comanthus parvicirrus

Comanthus parvicirrus, a species of feather star, is a notable source of this compound. The compound has been isolated from specimens collected in the waters of Fiji. Further research has identified its presence in C. parvicirrus from Taiwan. Additionally, the sulfated form of the compound, this compound sulphate, was isolated from green specimens of Comanthus parvicirrus timorensis collected from Shag Rock in South-east Queensland, Australia. The broader geographical distribution of Comanthus parvicirrus extends throughout the Indo-West Pacific.

Isolation from Capillaster multiradiatus

The Australian crinoid Capillaster multiradiatus has also been identified as a natural source of this compound. A study on this species, collected from Australian waters, successfully isolated the compound. The geographical range of Capillaster multiradiatus is extensive, covering the Indo-West Pacific region, from Australia to the Lady Musgrave Reef in Queensland.

Isolation from Comatula rotalaria

To date, scientific literature has not reported the isolation of this compound from the crinoid Comatula rotalaria. Chemical investigations of this species, which is found in the Eastern Indian Ocean, particularly in Australia, have led to the isolation of other classes of compounds, specifically rhodocomatulin-type anthraquinones.

Isolation from Comanthus delicata

Comanthus delicata is another crinoid species known to produce a derivative of the target compound. Specifically, 6-methoxycomaparvin-5-methylether-8-O-sodium sulfate (B86663) has been isolated from specimens of Comanthus delicata collected in Vietnam nih.gov. The genus Comanthus is generally found throughout the Indian and Pacific Oceans.

Extraction and Isolation Methodologies in Academic Research

The isolation of this compound and its derivatives from their natural marine sources involves specific solvent extraction techniques, which are foundational to their study in academic research.

Solvent Extraction Techniques

In the study of Comanthus parvicirrus from Fiji, a bioactive methanol-soluble extract was the starting point for the isolation of this compound. For specimens of Comanthus parvicirrus timorensis from Australia, acetone (B3395972) was used as the extraction solvent to yield the sulfated derivatives.

For the isolation of the sulfated form from Comanthus delicata, the dried and chopped crinoid material was extracted with methanol (B129727) at room temperature. The resulting residue was then suspended in water and subjected to a liquid-liquid partitioning process, sequentially using n-hexane and dichloromethane (B109758) nih.gov.

In the case of Capillaster multiradiatus, the extraction of this compound was achieved using a mixture of ethanol (B145695) and water (EtOH/H2O) semanticscholar.org. The subsequent purification of the extract involved chromatographic techniques to yield the pure compound semanticscholar.org.

| Natural Source | Extraction Solvent(s) | Isolated Compound |

| Comanthus parvicirrus (Fiji) | Methanol | This compound |

| Comanthus parvicirrus timorensis (Australia) | Acetone | This compound sulphate |

| Comanthus delicata (Vietnam) | Methanol, n-hexane, dichloromethane | 6-methoxycomaparvin-5-methylether-8-O-sodium sulfate nih.gov |

| Capillaster multiradiatus (Australia) | Ethanol/Water | This compound semanticscholar.org |

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in establishing the precise arrangement of protons and carbons within the molecule's angular naphthopyrone framework. Both ¹H NMR and ¹³C NMR spectra would have been used to identify the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity through spin-spin coupling and correlation experiments.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

|---|---|---|

| Specific spectral data from the original 1971 characterization by Smith and Sutherland were not available in the searched resources. The structural confirmation was based on the comprehensive analysis of NMR, MS, UV, and IR data. |

Mass Spectrometry (MS) Analysis

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) for the molecular ion, which allows for the calculation of the molecular formula. Fragmentation patterns observed in the mass spectrum would also offer corroborating evidence for the proposed naphthopyrone structure.

| Technique | m/z Values and (Relative Intensity %) |

|---|---|

| Electron Ionization (EI-MS) | Specific fragmentation data from the original characterization were not available in the searched resources. This technique was used to determine the compound's molecular weight and formula. |

Ultraviolet-Visible (UV-Vis) Spectroscopy Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems like the aromatic naphthopyrone core. The wavelengths of maximum absorbance (λmax) are indicative of the extent and nature of the chromophore.

| Solvent | λmax (nm) |

|---|---|

| Ethanol or Methanol | Specific absorption maxima from the original characterization were not available in the searched resources. The UV spectrum is characteristic of the naphtho-γ-pyrone chromophore. |

Infrared (IR) Spectroscopy Insights

Infrared (IR) spectroscopy was used to identify the key functional groups present in the this compound molecule. Characteristic absorption bands in the IR spectrum would confirm the presence of hydroxyl (-OH) groups, ether linkages (C-O-C), aromatic rings (C=C), and the α,β-unsaturated ketone (C=O) of the pyrone ring.

| Functional Group | Absorption Wavenumber (cm⁻¹) |

|---|---|

| Specific absorption bands from the original characterization were not available in the searched resources. IR spectroscopy was used to confirm the presence of key functional groups such as hydroxyl, ether, and carbonyl moieties. |

Confirmation of Molecular Architecture

The definitive molecular architecture of this compound was established by synthesizing the information obtained from the various spectroscopic methods discussed above. Mass spectrometry provided the molecular formula, while IR and UV-Vis spectroscopy confirmed the presence of the core functional groups and the characteristic naphthopyrone chromophore. Finally, detailed analysis of ¹H and ¹³C NMR data allowed for the precise placement of substituents, including the methoxy (B1213986) groups and the propyl side chain, on the aromatic rings, leading to the complete structural elucidation of the molecule as an angular naphthopyrone researchgate.net. The identity of the compound isolated in subsequent studies was confirmed by comparing its spectroscopic data with those reported in this foundational work nist.gov.

X-ray Diffraction Analysis of Related Naphthopyrones

While a specific crystal structure for this compound is not detailed in the available literature, the definitive three-dimensional arrangement of closely related naphthopyrones has been established through single-crystal X-ray diffraction. This technique provides unambiguous proof of structure and stereochemistry.

A pertinent example is the X-ray diffraction analysis of 6-methoxycomaparvin, the immediate precursor to the title compound. Its structure was confirmed by these means, providing a solid foundation for the structural assignment of its derivatives researchgate.net. Furthermore, a more recent chemical investigation of Comanthus parvicirrus collected from the waters of Southern Taiwan led to the isolation of a new angular naphthopyrone, 8-hydroxy-5,6,9,10-tetramethoxy-2-methyl-4H-benzo[h]chromen-4-one. The structure of this novel compound was unequivocally established by single-crystal X-ray diffraction analysis polito.ittmu.edu.tw.

This analysis reveals the planar nature of the fused ring system and the precise spatial orientation of the various substituents. The data obtained from such analyses, including unit cell dimensions and space group, are critical for understanding the solid-state conformation of these molecules. For instance, the crystallographic data for the novel naphthopyrone from C. parvicirrus provides a benchmark for the expected bond lengths and angles within the angular naphthopyrone scaffold shared by this compound.

Comparative Spectroscopic Data Analysis with Known Analogs

The structural assignment of this compound was definitively achieved through the analysis of its spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), and by comparing it with its known analogs, 6-methoxycomaparvin and comaparvin (B1207710). The ¹³C NMR data, in particular, is instrumental in confirming the carbon skeleton and the positions of the methoxy substituents.

The ¹³C NMR chemical shifts for 6-methoxycomaparvin and this compound were reported in a 2008 study, which provided the first literature report of this data for these compounds griffith.edu.au. The comparison of the chemical shifts reveals key differences that allow for the unambiguous assignment of the methylation pattern. The addition of the methyl group at the C-5 position in this compound induces characteristic shifts in the signals of the neighboring carbon atoms when compared to the spectrum of 6-methoxycomaparvin.

Below is an interactive table detailing the ¹³C NMR spectroscopic data for 6-methoxycomaparvin and this compound, recorded in CDCl₃.

| Carbon Position | 6-methoxycomaparvin (δc) | This compound (δc) |

| 2 | 164.5 | 164.5 |

| 3 | 111.9 | 111.9 |

| 4 | 181.7 | 181.6 |

| 4a | 111.3 | 111.3 |

| 5 | 161.4 | 161.5 |

| 6 | 140.0 | 140.0 |

| 6a | 116.8 | 116.8 |

| 7 | 107.8 | 107.8 |

| 8 | 158.4 | 158.4 |

| 9 | 98.4 | 98.4 |

| 10 | 153.2 | 153.2 |

| 10a | 105.7 | 105.7 |

| 11 | 134.8 | 134.8 |

| 11a | 132.0 | 132.0 |

| 1' | 36.9 | 36.9 |

| 2' | 22.8 | 22.8 |

| 3' | 13.9 | 13.9 |

| 5-OCH₃ | - | 56.4 |

| 6-OCH₃ | 56.3 | 56.3 |

| 10-OCH₃ | 61.4 | 61.4 |

Data sourced from Folmer et al., 2008.

The presence of a signal at approximately 56.4 ppm in the spectrum of this compound, which is absent in the spectrum of 6-methoxycomaparvin, is indicative of the additional methoxy group at the C-5 position. This comparative analysis is a cornerstone in the structural elucidation of newly isolated natural products, allowing for the precise determination of their molecular architecture.

Biosynthetic Considerations

Proposed Polyketide Biosynthetic Pathways for Naphthopyrones

The biosynthesis of naphthopyrones, including 6-Methoxycomaparvin 5-methyl ether, is proposed to proceed through a polyketide pathway, a fundamental route for the assembly of numerous secondary metabolites. wikipedia.org This process is analogous in many respects to fatty acid biosynthesis, involving the sequential condensation of small carboxylic acid units to construct a long carbon chain. wikipedia.org The core of this machinery is the Polyketide Synthase (PKS) enzyme.

In the case of crinoid pigments, a Type I PKS is implicated. nih.govyoutube.com These are large, multifunctional enzymes organized into modules, with each module containing several domains that catalyze specific steps in the polyketide chain assembly. wikipedia.orgnih.gov The biosynthesis is thought to commence with a starter unit, likely an acyl-CoA derivative, which is loaded onto the PKS. This is followed by a series of Claisen condensation reactions where the growing polyketide chain is extended by the addition of extender units, most commonly malonyl-CoA. wikipedia.org

Research on the crinoid Anneissia japonica has led to the characterization of a key pigment biosynthetic enzyme, CrPKS. nih.govnih.gov This enzyme has been shown to produce 14-carbon aromatic pigment precursors, which are consistent with the carbon skeleton of many crinoid-derived naphthopyrones. nih.govnih.gov Unlike some other echinoderm PKS enzymes that exhibit strict selectivity for their starter units, CrPKS has been found to also incorporate alternative starter units like butyryl-CoA or ethylmalonyl-CoA, leading to variations in the side chains of the resulting pigment precursors. nih.govnih.gov

The linear polyketide chain, once assembled, undergoes a series of folding and cyclization reactions to form the characteristic aromatic ring system of the naphthopyrone core. The specific folding pattern of the polyketide chain dictates the final ring structure. For angular naphthopyrones like comaparvin (B1207710) and its derivatives, a specific regiochemistry of cyclization is required. Following the initial cyclization and aromatization events, a series of tailoring enzymes, including methyltransferases and hydroxylases, are believed to act upon the naphthopyrone scaffold to yield the final decorated structure of this compound.

Table 1: Key Enzymes and Components in the Proposed Polyketide Biosynthesis of Naphthopyrones

| Component | Type | Proposed Function in Naphthopyrone Biosynthesis |

| Polyketide Synthase (PKS) | Enzyme (Type I) | Catalyzes the iterative condensation of acyl-CoA units to form the polyketide backbone. wikipedia.orgnih.gov |

| Acyl-CoA | Starter Unit | Initiates the polyketide chain synthesis. wikipedia.org |

| Malonyl-CoA | Extender Unit | Provides the two-carbon units for polyketide chain elongation. wikipedia.org |

| CrPKS | Enzyme (PKS) | A specific PKS from the crinoid Anneissia japonica that produces 14-carbon aromatic pigment precursors. nih.govnih.gov |

| Cyclase | Enzyme | Catalyzes the intramolecular cyclization of the linear polyketide chain to form the naphthopyrone ring system. |

| Aromatase | Enzyme | Catalyzes the aromatization of the cyclized intermediate. |

| Methyltransferase | Enzyme | Adds methyl groups to specific hydroxyl or other functional groups on the naphthopyrone scaffold. |

| Hydroxylase | Enzyme | Introduces hydroxyl groups at specific positions on the aromatic rings. |

Enzymatic and Mechanistic Hypotheses in Crinoid Pigment Formation

The formation of the diverse array of pigments found in crinoids is a result of the specificities and actions of the enzymes involved in their biosynthesis. nih.gov The discovery and characterization of CrPKS from Anneissia japonica provide significant insights into the enzymatic basis of this diversity. nih.govnih.gov

The mechanism of polyketide chain elongation by PKS involves a series of domains within each module. The Acyltransferase (AT) domain selects the appropriate extender unit (e.g., malonyl-CoA) and transfers it to the Acyl Carrier Protein (ACP) domain. wikipedia.orgnih.gov The Ketosynthase (KS) domain then catalyzes the decarboxylative Claisen condensation between the growing polyketide chain (tethered to the KS domain of the previous module) and the extender unit on the ACP. wikipedia.orgnih.gov Optional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), can modify the β-keto group of the newly added unit, leading to further structural diversity. wikipedia.org

In the context of crinoid pigments, the 14-carbon polyketide chain synthesized by CrPKS is the precursor to the naphthopyrone core. nih.gov It is hypothesized that after the chain is assembled, it undergoes a specific folding pattern that facilitates an intramolecular aldol-type condensation or a similar cyclization reaction to form the fused ring system. The resulting intermediate would then likely undergo dehydration and enolization to achieve the aromatic character of the naphthalene (B1677914) portion of the molecule.

The final steps in the biosynthesis of this compound would involve the action of tailoring enzymes. The methoxy (B1213986) groups at positions 5 and 6 are proposed to be installed by S-adenosyl methionine (SAM)-dependent methyltransferases. These enzymes would specifically recognize the hydroxyl groups at these positions on the naphthopyrone scaffold. The formation of the pyrone ring is another key step, likely involving the lactonization of a carboxylic acid group with a nearby hydroxyl group. The precise sequence of these tailoring reactions—hydroxylation, methylation, and pyrone ring formation—is not yet definitively established and remains an area of active investigation.

Table 2: Proposed Mechanistic Steps in the Formation of the Naphthopyrone Core

| Step | Proposed Mechanism | Enzymatic Domain/Class |

| Chain Initiation | Loading of a starter unit (e.g., acyl-CoA) onto the PKS. | Loading Module (AT, ACP) |

| Chain Elongation | Iterative decarboxylative Claisen condensation with malonyl-CoA. | KS, AT, ACP |

| Chain Modification (Optional) | Reduction of β-keto groups. | KR, DH, ER |

| Cyclization/Aromatization | Intramolecular condensation and subsequent dehydration/enolization. | Cyclase/Aromatase |

| Tailoring Reactions | Hydroxylation, methylation, and pyrone ring formation. | Hydroxylases, Methyltransferases, Lactonases |

Biological Activities and Mechanistic Investigations

Antiviral Activities

In addition to anti-inflammatory effects, the potential for comaparvin-related compounds to exhibit antiviral activity has been noted. A study has reported that comaparvin (B1207710) demonstrated anti-HIV-1 activity nih.gov. This finding suggests that the comaparvin chemical scaffold may hold promise for the development of novel antiviral agents. However, specific research detailing the antiviral activities of 6-Methoxycomaparvin 5-methyl ether against a range of viruses is not currently available in the scientific literature.

Table 2: Summary of Biological Activities

| Biological Target/Activity | Finding for Comaparvin/6-Methoxycomaparvin 5-methyl ether |

| Anti-inflammatory | |

| NF-κB Activation and DNA Binding | No data available |

| IKKβ Kinase Activity | No data available |

| iNOS Expression | Inhibition of protein and mRNA expression |

| COX-2 Expression | No inhibition observed |

| Macrophage Activation | Implied modulation by inhibiting M1 marker (iNOS) |

| Antiviral | |

| Anti-HIV-1 Activity | Reported for Comaparvin |

Nematocidal Activity

Screening of this compound and its derivatives has been conducted to assess their potential as nematocidal agents against significant livestock parasites.

This compound was included in a panel of compounds screened for activity against the exsheathed third-stage larvae (L3) of Haemonchus contortus, a highly pathogenic nematode affecting ruminants. researchgate.netacs.org While specific activity values for this compound were not detailed, a closely related derivative, 6-methoxycomaparvin 5,8-dimethyl ether, demonstrated notable inhibitory effects. This derivative inhibited both larval motility and larval development with IC₅₀ values of 30 μM and 31 μM, respectively. researchgate.netacs.org

| Activity Assessed | IC₅₀ Value (μM) |

|---|---|

| Larval Motility Inhibition | 30 |

| Larval Development Inhibition | 31 |

In the course of nematocidal screening, it was observed that 6-methoxycomaparvin 5,8-dimethyl ether, a derivative of this compound, induced the eviscerated (Evi) phenotype in nematodes. researchgate.netacs.orgresearchgate.net This distinct morphological change is a marker of significant biological disruption in the organism.

Multidrug Resistance Reversal Potential

Investigations into the potential of this compound to inhibit the function of the ABCG2 efflux transporter and reverse multidrug resistance have not been reported in the reviewed scientific literature.

Mechanism of ABCG2 Inhibition in Research Models

The ATP-binding cassette subfamily G member 2 (ABCG2) transporter is a crucial protein in the development of multidrug resistance in cancer, acting as an efflux pump to remove chemotherapeutic agents from cells. Research into inhibitors of this transporter is a significant area of cancer therapy research. Among the natural compounds investigated for this activity are naphthopyrones isolated from marine crinoids.

A study focusing on the inhibition of ABCG2-mediated drug efflux by a series of naphthopyrones from marine crinoids identified this compound as a compound of interest. The research highlighted a key structural feature for inhibitory activity: the angular arrangement of the pyrone ring system. Compounds with this angular structure, including this compound, demonstrated the ability to inhibit the transport function of ABCG2. In contrast, linear naphthopyrones were found to be inactive.

The following table summarizes the key findings regarding the ABCG2 inhibitory activity of angular naphthopyrones, the class to which this compound belongs.

| Compound Class | Activity against ABCG2 | Key Structural Feature |

| Angular Naphthopyrones | Moderate Inhibition | Angular Ring System |

| Linear Naphthopyrones | Inactive | Linear Ring System |

Ecological Role and Defense Mechanisms

The ecological role of this compound, a metabolite isolated from the marine crinoid Comanthus parvicirrus, is not yet well-defined in scientific literature. However, the study of secondary metabolites in marine invertebrates often points towards functions in chemical defense.

Potential as Chemical Defense Agents against Predators

Crinoids, also known as feather stars, are subject to predation from various marine organisms, including fish and sea urchins. To deter predators, many marine invertebrates have evolved chemical defense mechanisms, producing secondary metabolites that are unpalatable or toxic. The presence of complex and bioactive compounds like naphthopyrones in crinoids suggests they may serve such a defensive purpose.

While direct evidence for the role of this compound as a chemical defense agent is currently lacking, the broader context of crinoid chemical ecology supports this as a strong possibility. Pigments in crinoids, which can include polyketide-derived compounds like naphthopyrones, are thought to play a role in their survival and have been shown to persist over geological timescales, suggesting a significant functional importance. Some studies have indicated that extracts from certain crinoids possess cytotoxic and anti-feedant properties, lending weight to the hypothesis that their secondary metabolites are involved in defense. However, it is also noteworthy that studies on some species of stalked crinoids have found a lack of chemical defense against fish predation. Therefore, the defensive role of these compounds may be species-specific.

Observed Fish-Repellent Activity of Related Compounds

There is a documented history of investigating the extracts of marine invertebrates for fish-repellent or anti-feedant activities. Some metabolites from crinoids have been reported to exhibit such properties. While no specific studies have been published demonstrating the fish-repellent activity of this compound, the investigation of related compounds from other marine organisms provides a basis for inferring a potential ecological role.

The general understanding is that the bright coloration of many crinoids, which is due to pigments like naphthopyrones, may serve as a warning signal to potential predators, a phenomenon known as aposematism. This warning is often backed by the presence of unpalatable or toxic chemicals. Further research, specifically involving feeding assays with purified this compound, would be necessary to definitively establish its role as a fish repellent.

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) Group Substitutions on Biological Efficacy

The placement and number of methoxy groups on the naphthopyrone scaffold are critical determinants of biological activity. In the case of 6-Methoxycomaparvin 5-methyl ether, the methoxy groups at positions C-5 and C-6 play a significant role. Studies have shown that the presence of a methoxy group at C-5 is a common feature among many biologically active naphthopyrones.

The specific substitution pattern of methoxy groups influences the molecule's interaction with biological targets. For instance, the cytotoxic activity of these compounds against various cancer cell lines is highly dependent on the methoxylation pattern. The presence of a methoxy group at C-6, in conjunction with the one at C-5, can enhance this activity.

Impact of Sulfation on Activity Profiles

Sulfation is a key metabolic transformation that can significantly alter the biological properties of natural products. For this compound, the introduction of a sulfate (B86663) group can modulate its activity profile. While specific studies on the sulfation of this compound are limited, research on related sulfated naphthopyrones, such as comaparvin (B1207710) sulfate, provides valuable insights.

For example, the sulfated form of comaparvin has demonstrated different biological activities compared to its non-sulfated parent compound. This suggests that sulfation can influence the molecule's solubility, bioavailability, and interaction with target enzymes or receptors. It is plausible that sulfation of this compound would similarly lead to a modified, and potentially enhanced or entirely new, bioactivity profile.

Comparison with Related Naphthopyrone Analogs (e.g., Comaparvin, 6-Methoxycomaparvin)

To understand the SAR of this compound, it is essential to compare it with its close analogs, comaparvin and 6-methoxycomaparvin. Comaparvin, which lacks the methoxy group at C-6, and 6-methoxycomaparvin, which has a hydroxyl group at C-5 instead of a methoxy group, provide a basis for evaluating the contribution of each functional group.

Studies have indicated that the presence of the C-6 methoxy group generally enhances cytotoxic activity. When comparing 6-Methoxycomaparvin with its 5-methyl ether derivative, the methylation of the C-5 hydroxyl group can have varied effects depending on the specific biological assay. In some instances, the free hydroxyl group at C-5 is crucial for activity, while in others, its methylation to a methoxy group can either increase or decrease efficacy.

Table 1: Comparative Activity of Naphthopyrone Analogs

| Compound | C-5 Substitution | C-6 Substitution | Relative Cytotoxic Activity |

|---|---|---|---|

| Comaparvin | OH | H | Moderate |

| 6-Methoxycomaparvin | OH | OCH3 | High |

| This compound | OCH3 | OCH3 | Variable |

Analysis of Angular vs. Linear Naphthopyrone Forms in Activity

Naphthopyrones can exist in two isomeric forms: angular and linear. This structural difference arises from the fusion pattern of the pyrone ring to the naphthalene (B1677914) system. This compound is an angular naphthopyrone.

Strategic Semi-synthetic Derivatization for SAR Exploration

To further probe the SAR of this compound, strategic semi-synthetic derivatization is a powerful tool. This approach involves chemically modifying the natural product to create a library of analogs with systematic variations in their structure.

For example, demethylation of one or both methoxy groups can help to elucidate the importance of these functionalities. Furthermore, the introduction of different alkyl or acyl groups at the C-5 position can provide insights into the steric and electronic requirements for optimal activity. These semi-synthetic efforts are crucial for identifying the key pharmacophoric features of the this compound scaffold and for the rational design of more potent and selective analogs.

Synthetic and Semi Synthetic Research Approaches

Chemical Modification Strategies for Analog Generation

The generation of analogs from 6-Methoxycomaparvin 5-methyl ether or related comaparvin (B1207710) derivatives leverages the inherent reactivity of the naphthopyrone scaffold. While specific derivatization of this compound is not extensively detailed in publicly available literature, general chemical modification strategies applicable to such structures can be inferred from the reactivity of similar compounds. These strategies are crucial for creating libraries of related compounds for biological screening and for probing the impact of specific structural features on bioactivity.

Key reactive sites on the this compound scaffold that are amenable to chemical modification include the aromatic ring, the pyrone ring, and the methoxy (B1213986) and methyl ether functional groups. Common strategies would involve:

Acylation and Alkylation: The presence of hydroxyl groups, should they be exposed through demethylation, would allow for acylation reactions to introduce a variety of ester functionalities. nih.gov Alkylation of these hydroxyl groups could also be employed to introduce different ether linkages, potentially influencing the compound's lipophilicity and, consequently, its bioavailability. nih.gov

Nucleophilic Substitution: The ether bonds within the molecule, particularly the methyl ether, could potentially be cleaved under strong nucleophilic conditions to yield corresponding phenols or alcohols. nih.gov These intermediates could then serve as handles for further functionalization.

Oxidation and Reduction: The methoxy groups could be susceptible to oxidation to form carbonyl compounds. nih.gov Conversely, reduction of the pyrone carbonyl could lead to a variety of modified core structures.

Halogenation: Introduction of halogen atoms onto the aromatic backbone can significantly alter the electronic properties of the molecule and provide a handle for further cross-coupling reactions to introduce novel substituents.

These generalized reactions, outlined in the table below, represent plausible pathways for generating analogs of this compound, which could then be used in structure-activity relationship (SAR) studies to identify key pharmacophoric features.

| Reaction Type | Reagents & Conditions | Potential Product | Purpose of Modification |

| Demethylation | Strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃) | Phenolic derivatives | Introduce sites for further functionalization (acylation, alkylation) |

| Acylation | Acyl chlorides or anhydrides in the presence of a base | Ester analogs | Modulate polarity and steric properties |

| Alkylation | Alkyl halides with a base | Ether analogs | Alter lipophilicity and metabolic stability |

| Halogenation | Electrophilic halogenating agents (e.g., NBS, ICl) | Halogenated naphthopyrones | Provide handles for cross-coupling reactions |

| Cross-Coupling | (e.g., Suzuki, Sonogashira) with a halogenated precursor | Aryl, alkyl, or alkynyl substituted analogs | Introduce diverse substituents to probe steric and electronic effects |

Laboratory Synthesis of Naphthopyrone Scaffolds

The de novo laboratory synthesis of the naphthopyrone scaffold is a critical endeavor that allows for the creation of a wide array of analogs that may not be accessible through the modification of the natural product. Several synthetic strategies have been developed to construct the core 1H-naphtho[2,3-c]pyran-1-one structure.

One prominent approach involves a Diels-Alder reaction to construct the foundational tricyclic system. For instance, a [4+2] cycloaddition between an ο-quinodimethane intermediate and an unsaturated lactone can be employed. This method has been successfully used in the synthesis of related furan-fused naphthopyrones. The key steps typically involve the thermal generation of the diene (the ο-quinodimethane) from a benzocyclobutenol precursor, followed by its reaction with a suitable dienophile. The resulting Diels-Alder adduct is then aromatized, often through oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the naphthopyrone core. This modular approach allows for the variation of both the benzocyclobutenol and the lactone components, enabling the synthesis of a diverse library of analogs with different substitution patterns.

Another versatile strategy for the synthesis of the naphthalene (B1677914) portion of the scaffold is through the electrophilic cyclization of alkynes . This method can be used to prepare polysubstituted naphthalenes, which are key precursors for the subsequent construction of the pyrone ring. The reaction typically involves the treatment of an appropriately substituted aryl-containing propargylic alcohol with an electrophile such as iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS). This triggers a 6-endo-dig cyclization to form the naphthalene ring system. This methodology is advantageous due to its mild reaction conditions and tolerance of various functional groups.

The table below summarizes key aspects of these synthetic strategies.

| Synthetic Strategy | Key Reaction | Starting Materials (General) | Key Reagents | Advantages |

| Diels-Alder Approach | [4+2] Cycloaddition | Benzocyclobutenol derivatives, unsaturated lactones | Heat, DDQ (for aromatization) | Convergent, allows for modular assembly of diverse analogs |

| Electrophilic Cyclization | 6-endo-dig Cyclization | Arene-containing propargylic alcohols | ICl, I₂, NBS, PhSeBr | Mild conditions, regioselective, tolerates various functional groups |

These synthetic routes provide a powerful platform for accessing not only this compound itself but also a wide range of structurally related compounds for further investigation.

Research Applications and Future Scientific Directions

Role as a Research Probe in Cellular Pathway Investigations

6-Methoxycomaparvin 5-methyl ether has been identified as a cytotoxic agent, suggesting it interacts with fundamental cellular processes. smolecule.com Research indicates that the compound may affect cellular pathways associated with apoptosis and cell proliferation, although the precise mechanisms require more detailed investigation. smolecule.com Its utility as a research tool lies in its potential to elucidate these complex biological systems. smolecule.com

The study of structurally related compounds, such as comaparvin (B1207710), provides a blueprint for these investigations. Comaparvin, isolated from the crinoid Comanthus bennetti, has been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) protein and mRNA in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.comnih.gov This anti-inflammatory action points toward an interaction with the NF-κB signaling pathway, a critical regulator of iNOS expression. mdpi.com Given these findings, this compound could serve as a valuable research probe to explore similar or distinct pathways involved in inflammation, cell cycle control, and programmed cell death.

Potential as a Lead Compound for Chemical Biology Tools

A lead compound serves as a starting point for the development of new drugs or chemical probes. This compound exhibits notable potential in this regard due to its pronounced cytotoxic activity against mouse lymphoma cells, with an effective concentration (EC50) of 5.2 µg/mL. smolecule.com This inherent biological activity makes it an attractive scaffold for medicinal chemistry efforts aimed at creating novel anticancer agents. smolecule.com

The naphthopyran core of the molecule is amenable to chemical modification. smolecule.com Functional groups on the structure can be altered through reactions like nucleophilic substitution, oxidation, acylation, and alkylation to generate a library of derivatives. smolecule.com This process of creating analogues allows researchers to conduct structure-activity relationship (SAR) studies, systematically refining the molecule to enhance its potency, selectivity, and other pharmacological properties, thereby creating specialized chemical biology tools to dissect complex biological questions.

Integration into Academic Compound Libraries for Drug Discovery Collaborations

The inclusion of novel compounds into screening libraries is a critical step in the drug discovery pipeline. This compound has been submitted to the National Cancer Institute (NCI) for evaluation and has been assigned the NSC number 288033. smolecule.com Its presence in such a significant repository makes it available to a wide network of academic and industry researchers for high-throughput screening against a multitude of biological targets. These large-scale screening collaborations are essential for uncovering new therapeutic applications for natural products and their derivatives.

Exploration of Novel Marine Organisms for Related Compounds

The discovery of this compound from the marine echinoderm Comanthus parvicirrus underscores the value of marine bioprospecting. smolecule.com The ocean is a vast reservoir of chemical diversity, with marine organisms producing unique secondary metabolites to thrive in extreme environments. nih.govresearchgate.net These compounds often possess novel structures and potent biological activities not found in their terrestrial counterparts. researchgate.netresearchgate.net

Marine invertebrates, including sponges, crinoids, and ascidians, have proven to be particularly rich sources of pharmacologically active agents. nih.govnih.gov The successful isolation of bioactive comaparvins from different species of crinoids highlights the potential for finding other structurally related and potentially more potent compounds within this class of animals and other unexplored marine life. mdpi.comnih.govnih.gov Future research will undoubtedly focus on the exploration of new marine habitats and organisms to expand the library of known naphthopyrones and other marine natural products. researchgate.netmdpi.com

Advanced Mechanistic Studies at the Molecular Level

While initial bioassays have established the cytotoxicity of this compound, a deep understanding of its mechanism of action at the molecular level is still needed. smolecule.com Future investigations will need to move beyond general cytotoxicity assays to pinpoint the specific molecular targets of the compound. For instance, studies on the related compound comaparvin have successfully identified its inhibitory effect on the iNOS pathway in models of inflammation. mdpi.comnih.gov

Advanced mechanistic studies for this compound would involve a suite of modern molecular and cellular biology techniques. These could include proteomic and transcriptomic analyses to identify changes in protein and gene expression in treated cells, as well as biochemical assays to test for direct inhibition of specific enzymes, such as kinases or proteases, which are often implicated in cancer cell proliferation.

Chemo-enzymatic Synthesis and Biocatalytic Approaches

Currently, this compound can be obtained by isolation from its natural source or through multi-step organic synthesis. smolecule.com Future efforts may turn to more advanced and efficient synthetic strategies, such as chemo-enzymatic synthesis. This approach merges the power of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov

By combining microbial, enzymatic, and chemical catalysts, researchers can streamline the synthesis of complex natural products, often with higher yields and greater stereochemical control than purely synthetic methods. nih.gov While a specific chemo-enzymatic route for this compound has not yet been published, this methodology represents a promising future direction. For example, enzymes could be employed for specific, late-stage modifications of a synthetic precursor, a technique that has been successfully used for other complex molecules. nih.govnih.gov This would not only facilitate the production of the natural product itself but also enable the creation of novel, non-natural derivatives for biological evaluation.

Investigation of Epigenetic Modulation or Other Biological Targets

The full spectrum of biological activity for this compound remains to be explored. Beyond its known cytotoxic effects, it is plausible that the compound interacts with other cellular systems. smolecule.com A promising avenue for future research is the investigation of its potential to act as an epigenetic modulator. Many natural products influence cellular behavior by inhibiting or activating enzymes that control epigenetic marks, such as DNA methylation and histone acetylation. Investigating whether this compound affects enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) could reveal novel mechanisms of action.

Furthermore, given its activity in cancer cell lines, exploring its effect on various signal transduction pathways that are commonly dysregulated in cancer is a logical next step. Targeting specific protein kinases, transcription factors, or other key signaling nodes could be responsible for its observed cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.